[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Description
[3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a furocoumarin derivative characterized by a fused furanochromen ring system substituted with a 4-methoxyphenyl group at position 3, methyl groups at positions 5 and 9, and an acetic acid moiety at position 6 (Figure 1). Its molecular formula is C22H18O6, with a molecular weight of 378.37 g/mol . The compound is synthesized via a multicomponent reaction (MCR) involving 5-hydroxy-4,7-dimethylcoumarin, 4-methoxyphenylglyoxal, and Meldrum’s acid, followed by acid-catalyzed cyclization (yield: 74%) . Key spectral data include:
- <sup>1</sup>H NMR (DMSO-<i>d</i>6): δ 12.63 (COOH), 7.69–7.13 (aromatic protons), 3.84 (OCH3), 2.74 and 2.66 (CH3 groups) .
- HRMS: [M+H]<sup>+</sup> at <i>m/z</i> 379.1177 .
The compound’s structure is analogous to natural psoralens, which are known for photobiological activity, though its specific pharmacological properties remain underexplored .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-11-15-8-17-18(13-4-6-14(26-3)7-5-13)10-27-20(17)12(2)21(15)28-22(25)16(11)9-19(23)24/h4-8,10H,9H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLURSWVYKIBSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid can be achieved through a multicomponent condensation reaction. The process involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps:
- Initial interaction of the starting materials in acetonitrile (MeCN).
- Final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
The multicomponent reaction methodology allows for the efficient production of target products in a single synthetic stage .
Chemical Reactions Analysis
Types of Reactions
[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Properties
The molecular formula of the compound is with a molecular weight of approximately 378.4 g/mol. It exhibits notable physicochemical properties:
- Solubility : Soluble in organic solvents such as DMSO and methanol.
- Spectroscopic Data :
- NMR Spectroscopy : Characteristic peaks corresponding to various functional groups.
- Mass Spectrometry : Confirmatory data supporting molecular identity.
Medicinal Chemistry
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of furocoumarins exhibit cytotoxic effects against various cancer cell lines. The specific compound may enhance apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
-
Anti-inflammatory Properties :
- Compounds similar to this have shown potential in reducing inflammation markers in vitro, suggesting possible therapeutic applications in treating inflammatory diseases.
Photodynamic Therapy (PDT)
Furocoumarins are known to absorb UV light and generate reactive oxygen species (ROS), making them candidates for PDT in cancer treatment. The compound's structure may enhance its efficacy as a photosensitizer, leading to targeted destruction of tumor cells upon light activation.
Antimicrobial Activity
Research indicates that furocoumarin derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This compound's potential as an antimicrobial agent is under investigation, with promising preliminary results.
Neuroprotective Effects
Some studies suggest that furocoumarins can exhibit neuroprotective effects by modulating oxidative stress pathways. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Study on Anticancer Effects :
- A study published in Chemotherapy demonstrated that furocoumarin derivatives could induce apoptosis in breast cancer cells through ROS generation. The specific compound was tested alongside other derivatives and showed superior efficacy.
-
Inflammation Model :
- In an experimental model of arthritis, the compound was shown to significantly reduce inflammatory markers compared to control groups, indicating its potential use as an anti-inflammatory agent.
-
Photodynamic Therapy Application :
- A recent study highlighted the effectiveness of furocoumarin-based compounds in PDT, showing enhanced tumor reduction rates when combined with light exposure compared to traditional therapies.
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Furocoumarin derivatives exhibit structural diversity, with variations in substituents and ring fusion positions significantly influencing their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., 4-MeO): The target compound’s methoxy group enhances solubility compared to bromophenyl (EMAC10164c) but reduces thermal stability (mp 291–293°C vs. EMAC10164a’s higher yield (96%) with p-tolyl) . Sulfonohydrazides (I-10–I-15): Derivatives with bulky substituents (e.g., 4-iodophenyl, naphthalene) show higher melting points (>265°C) and fungicidal activity, attributed to enhanced π-π stacking and hydrogen bonding .
Biological Activity: Antiviral Potential: ZINC02123811 ([3,2-g] trimethyl analog) inhibits SARS-CoV-2 M<sup>pro</sup> (Kd: 12.3 nM), suggesting the target compound’s scaffold may hold promise for antiviral development . Enzyme Inhibition: Bromophenyl and p-tolyl analogs (EMAC10164c/a) selectively inhibit tumor-associated carbonic anhydrases (CA-IX/XII), highlighting the role of hydrophobic substituents in targeting hypoxic tumors .
Table 2: Spectroscopic Comparison (NMR Highlights)
Research Findings and Implications
- Synthetic Efficiency : The target compound’s MCR-based synthesis (74% yield) is less efficient than EMAC10164a’s 96% yield, likely due to steric hindrance from the 4-methoxyphenyl group .
- Pharmacological Gaps : While analogs demonstrate antifungal, antiviral, and enzyme-inhibitory activities, the target compound’s biological profile remains uncharacterized. Testing against CA isoforms or viral proteases is warranted.
- Structure-Activity Relationship (SAR) : Methoxy and acetic acid groups may enhance water solubility, making the compound a candidate for prodrug development .
Biological Activity
The compound [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a synthetic derivative of furocoumarins, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves a multi-step process that typically includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid in the presence of a base such as triethylamine. The reaction yields the target compound with a reported yield of approximately 74% under optimized conditions .
Antioxidant Properties
Recent studies have indicated that derivatives of furocoumarins exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases. The compound's structure suggests it may scavenge free radicals effectively due to the presence of methoxy and carbonyl groups, enhancing its electron-donating ability .
Anti-inflammatory Effects
Furocoumarins are recognized for their anti-inflammatory properties. Preliminary assays suggest that [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid may inhibit the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Anticancer Activity
The compound has shown promise in anticancer studies. It appears to induce apoptosis in various cancer cell lines through pathways involving caspase activation and mitochondrial dysfunction. Notably, its activity against colorectal and breast cancer cells has been documented, indicating its potential as a chemotherapeutic agent .
Neuroprotective Effects
Research indicates that furocoumarin derivatives can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective effects of [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid may be attributed to its ability to modulate signaling pathways involved in neuronal survival .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group enhances the electron-donating capacity.
- Inhibition of Pro-inflammatory Mediators : By downregulating NF-kB signaling pathways.
- Induction of Apoptosis : Through mitochondrial pathways leading to caspase activation.
- Neuroprotection : By activating neurotrophic factors that promote neuronal survival.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (Antioxidant Activity) | Demonstrated significant DPPH radical scavenging ability | Suggests potential use in oxidative stress-related conditions |
| Study 2 (Anti-inflammatory Effects) | Inhibited IL-6 and TNF-alpha production in vitro | Supports therapeutic application in inflammatory diseases |
| Study 3 (Anticancer Activity) | Induced apoptosis in breast cancer cell lines | Indicates potential as a chemotherapeutic agent |
| Study 4 (Neuroprotective Effects) | Reduced neuronal cell death in models of oxidative stress | Promising candidate for neurodegenerative disease treatment |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid?
- Answer : The compound is synthesized via hydrolysis of ester precursors under alkaline conditions. For example, intermediates like EMAC10163c (0.50 g, 1.10 mmol) are treated with aqueous NaOH (1 M) in propan-2-ol (5 mL) at room temperature for 3–5 hours, yielding the acetic acid derivative with >85% efficiency . Multi-component condensation reactions using Meldrum’s acid, 4-methoxyphenylglyoxal, and chromenone derivatives under reflux conditions also provide efficient one-pot routes .
Q. How is structural characterization performed for this compound?
- Answer : Key techniques include:
- NMR : and NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in 6.5–8.0 ppm range) .
- HRMS : To verify molecular weight (e.g., [M+H]+ at m/z 425.12 for EMAC10164g) .
- X-ray crystallography : Resolves stereochemistry of the furochromen core .
Q. What methods ensure purity ≥95% for biological assays?
- Answer : Reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA, gradient elution) is standard. Purity validation via UV detection at 254 nm and comparison with synthetic intermediates (e.g., CAS 924740-45-4 derivatives) .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence carbonic anhydrase (CA) inhibition compared to halogenated analogs?
- Answer : The 4-methoxyphenyl group enhances selectivity for CA IX/XII isoforms (tumor-associated) over off-target isoforms (CA I/II). For example, EMAC10164c (4-methoxyphenyl) shows against CA IX, while the 4-chlorophenyl analog (EMAC10164j) has , suggesting electron-donating groups improve binding .
Q. What computational approaches predict binding modes to CA isoforms?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions between the acetic acid moiety and CA active-site Zn²⁺. Pharmacophore mapping identifies hydrogen bonds with Thr200 and hydrophobic contacts with Val121 .
Q. How to resolve contradictions in bioactivity data across studies?
- Answer : Contradictions often arise from assay conditions (e.g., pH, enzyme source). For instance, CA inhibition varies with recombinant human vs. bacterial isoforms. Standardize protocols using validated isoforms (e.g., hCA XII from HEK293 cells) and include positive controls (e.g., acetazolamide) .
Q. What strategies optimize solubility for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
